molecular formula C25H25F3N4O B8427620 (6-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl){4-[3-(trifluoromethyl)phenyl]piperazino}methanone

(6-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl){4-[3-(trifluoromethyl)phenyl]piperazino}methanone

Cat. No. B8427620
M. Wt: 454.5 g/mol
InChI Key: LOVYEUXMYOSZOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl){4-[3-(trifluoromethyl)phenyl]piperazino}methanone is a useful research compound. Its molecular formula is C25H25F3N4O and its molecular weight is 454.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C25H25F3N4O

Molecular Weight

454.5 g/mol

IUPAC Name

(6-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone

InChI

InChI=1S/C25H25F3N4O/c26-25(27,28)20-7-4-8-21(15-20)30-11-13-31(14-12-30)24(33)22-17-32-16-19(9-10-23(32)29-22)18-5-2-1-3-6-18/h1-8,15,17,19H,9-14,16H2

InChI Key

LOVYEUXMYOSZOW-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NC(=CN2CC1C3=CC=CC=C3)C(=O)N4CCN(CC4)C5=CC=CC(=C5)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

TBTU (276 mg; 0.86 mmol) and N-methylmorpholine (237 μl; 218 mg; 2.15 mmol) were added to a solution of 6-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride (200 mg; 0.72 mmol) in DMF (1 ml). The reaction mixture was stirred vigorously for 30 min at room temperature and then 1-(3-trifluoromethylphenyl)piperazine (162 μl; 198 mg; 0.86 mmol) was added. The reaction mixture was stirred for 4 h at room temperature, then poured onto water and extracted with chloroform. The organic phase was dried over MgSO4, filtered and concentrated to small volume. The raw product was purified by column chromatography on silica gel (chloroform). Yield: 191 mg (59%).
Name
Quantity
276 mg
Type
reactant
Reaction Step One
Quantity
237 μL
Type
reactant
Reaction Step One
Name
6-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride
Quantity
200 mg
Type
reactant
Reaction Step One

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